molecular formula C25H18OS2 B14593723 1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one CAS No. 61148-49-0

1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one

Cat. No.: B14593723
CAS No.: 61148-49-0
M. Wt: 398.5 g/mol
InChI Key: DFASGQBQIWVCSJ-UHFFFAOYSA-N
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Description

1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one is a chemical compound known for its unique structure and properties It consists of a penta-1,4-dien-3-one backbone with two phenylthiophenyl groups attached at the 1 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one typically involves the reaction of thiophene derivatives with appropriate aldehydes under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction. The reaction conditions often include:

    Reagents: Thiophene derivatives, aldehydes, and a base such as sodium hydroxide or potassium hydroxide.

    Solvents: Common solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring purity, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylthiophenyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nucleophiles like amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene rings.

    Reduction: Reduced forms of the penta-1,4-dien-3-one backbone.

    Substitution: Substituted phenylthiophenyl derivatives.

Scientific Research Applications

1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The compound’s structure allows it to participate in electron transfer processes, making it useful in materials science applications.

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one: Known for its higher chemical stability and better intracellular profile.

    1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one: Exhibits unique structural properties and interactions.

    1,5-Bis(thiophen-2-yl)penta-1,4-dien-3-one: Similar backbone but different substituents, leading to varied reactivity and applications.

Uniqueness

1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one stands out due to its specific phenylthiophenyl groups, which impart unique electronic and structural properties. These properties make it particularly valuable in the development of advanced materials and potential therapeutic agents.

Properties

CAS No.

61148-49-0

Molecular Formula

C25H18OS2

Molecular Weight

398.5 g/mol

IUPAC Name

1,5-bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one

InChI

InChI=1S/C25H18OS2/c26-21(11-13-22-15-17-24(27-22)19-7-3-1-4-8-19)12-14-23-16-18-25(28-23)20-9-5-2-6-10-20/h1-18H

InChI Key

DFASGQBQIWVCSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C=CC(=O)C=CC3=CC=C(S3)C4=CC=CC=C4

Origin of Product

United States

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